3-Ethynylcephalosporin Exhibits ~4-fold Superior Anti-Staphylococcus aureus Activity Compared to Cefixime (FK027)
Against S. aureus 209P JC-1, 3-ethynylcephalosporin (1b) demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, which is a 4-fold improvement over the 3-vinyl analog cefixime (FK027, compound 1c) with an MIC of 25 µg/mL [1]. The 3-methyl (1a) and 3-ethyl (1d) analogs were virtually inactive (MIC >100 µg/mL and 100 µg/mL, respectively), confirming the ethynyl group's unique contribution to anti-staphylococcal potency within this series [1].
| Evidence Dimension | In vitro antibacterial activity against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC: 6.25 µg/mL (Compound 1b) |
| Comparator Or Baseline | Cefixime (FK027, Compound 1c): MIC 25 µg/mL; Compound 1a: MIC >100 µg/mL; Compound 1d: MIC 100 µg/mL |
| Quantified Difference | 4-fold more potent than cefixime (25 vs. 6.25 µg/mL); >16-fold more potent than 1a. |
| Conditions | Agar dilution method using heart infusion agar (Difco), 37°C, 20h, inoculum ~10^6 CFU/mL. Strain: S. aureus 209P JC-1. |
Why This Matters
For researchers studying Gram-positive infections or screening for anti-MRSA leads, this superior S. aureus potency distinguishes 3-ethynylcephalosporin from the commercially successful oral cephalosporin cefixime.
- [1] Kawabata, K., Masugi, T., & Takaya, T. (1986). Studies on β-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 39(3), 394-403. DOI: 10.7164/antibiotics.39.394 View Source
